molecular formula C10H9NO2 B1616568 2-Ethyl-benzo[d][1,3]oxazin-4-one CAS No. 2916-09-8

2-Ethyl-benzo[d][1,3]oxazin-4-one

Cat. No.: B1616568
CAS No.: 2916-09-8
M. Wt: 175.18 g/mol
InChI Key: FSLNYVWFIGYFSY-UHFFFAOYSA-N
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Description

2-Ethyl-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of oxazinones This compound is characterized by a benzene ring fused to an oxazine ring, with an ethyl group attached to the second position

Biochemical Analysis

Biochemical Properties

It is known that quinazolinone derivatives, to which this compound belongs, have been shown to interact with various enzymes and proteins . For instance, some quinazolinone derivatives have been found to inhibit the serine protease human leukocyte elastase , which could suggest a similar interaction for 2-Ethyl-benzo[d][1,3]oxazin-4-one.

Cellular Effects

Some benzoxazinone derivatives have shown antiproliferative activity against cancer cells . This suggests that this compound might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is synthesized through the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This process might influence its interactions with biomolecules and its effects on enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-benzo[d][1,3]oxazin-4-one can be synthesized through several methods. One common approach involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method is efficient and can be performed under mild conditions. Another method involves the Ir-catalyzed one-pot reaction of secondary amides with acyl chlorides . This approach is notable for its good yields and broad substrate scope.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and orthoesters are commonly employed in substitution reactions.

Major Products Formed

Comparison with Similar Compounds

2-Ethyl-benzo[d][1,3]oxazin-4-one can be compared with other benzoxazinone derivatives:

The uniqueness of this compound lies in its specific substitution pattern and its ability to act as a protease inhibitor, which distinguishes it from other similar compounds.

Properties

IUPAC Name

2-ethyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-9-11-8-6-4-3-5-7(8)10(12)13-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLNYVWFIGYFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358977
Record name 2-Ethyl-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2916-09-8
Record name 2-Ethyl-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-Propionylamino-benzoic acid (1.0 g, 5 mmol) and acetic anhydride (10 mL) were heated to reflux for 3 hours until TLC indicated that no more starting material remained. The remaining acetic anhydride was removed in vacuo. Toluene (2 mL) was added and then removed in vacuo. This was repeated 2 more times to try and remove final traces of acetic anhydride. The product was obtained as a pale yellow solid (820 mg, 90%). 1H NMR (CDCl3) δ 1.37 (t, 3H, J=7.6 Hz), 2.73 (q, 2H, J=7.6 Hz), 7.50 (t, 1H, J=7.6 Hz), 7.57 (d, 1H, J=80 Hz), 7.79 (t, 1H, J=7.7 Hz), 8.19 (d, 1H, J=8.1 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Synthesis routes and methods II

Procedure details

Propanoyl chloride (6.2 g, 67 mmol) was added to a solution of anthranilic acid (1 g, 7.3 mmol) in dichloromethane (20 mL). The reaction medium was kept under reflux and agitation, with the end of the reaction being monitored by CG/MS. After the end of the reaction, a hydrochloric acid solution was added (20 mL, 1M), and the resulting mixture was extracted with ethyl acetate (100 mL), the extract was dried with magnesium sulfate and the solvent was evaporated. Acetic anhydride (15 mL) was added to the residue and the reaction medium was taken to reflux and accompanied through CG/MS in order to monitor cyclization. After the end of the reaction, the reaction medium spin dried at a temperature of 65° C. using portions of toluene to facilitate the elimination of the anhydride. 1.0 g of the raw product 2-ethyl-4H-3,1-benzoxazin-4-one was obtained, which was used directly in the stage subsequent to reaction.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Anthranilic acid (10 g, 72.9 mmol) and propionic anhydride (20.9 g, 160 mmol) were mixed and stirred at 130° C. for 2 hours. The reaction solution was concentrated under reduced pressure, the residue was dissolved in methylene chloride, the organic phase was washed with saturated sodium hydrogen carbonate aqueous solution and then distilled water and dried with anhydrous sodium sulfate. The target compound (12.5 g, 98%) was obtained as a colorless solid by filtering off the sodium sulfate and concentrating to dryness.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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